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The table below summarizes the biological activity of selected moronic acid and betulinic acid derivatives, highlighting their

potency against HIV-1.

Compound
Name

Core
Structure

Key Structural Features

Anti-
HIV
Activity
(EC₅₀)

Cell Line
/ Viral
Strain

Cytotoxicity
(IC₅₀)

Therapeutic
Index (TI)

Primary
Mechanism

Compound
20 [1]

Moronic
Acid

3-O-(3',3'-
dimethylsuccinyl)

derivative

0.0085
µM

MT-4 /
NL4-3

>42.7 µM >2,650 HIV-1
Maturation

Inhibitor

Compound
20 [1]

Moronic

Acid

3-O-(3',3'-

dimethylsuccinyl)
derivative

0.021

µM

MT-4 / PI-

R
(Protease

Inhibitor
Resistant)

>42.7 µM >2,032 HIV-1

Maturation
Inhibitor

Compound
19 [1]

Moronic
Acid

3-O-(3',3'-
dimethylsuccinyl)

derivative

0.017
µM

H9 / HIV-
1IIIB

>42.7 µM >2,500 HIV-1
Maturation

Inhibitor

Bevirimat
(2) [2]

Betulinic

Acid

3-O-(3',3'-

dimethylsuccinyl)betulinic
acid

0.0013

µM

MT-2 /

HIV-1IIIB

42.78 µM 32,907 HIV-1

Maturation
Inhibitor

Compound
12 [2]

Betulinic
Acid

3-O-(3'-ethyl-3'-
methylsuccinyl)betulinic

acid

0.0006
µM

Info Not
Specified

in Source

Info Not
Specified in

Source

Info Not
Specified in

Source

HIV-1
Maturation

Inhibitor
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Compound
Name

Core
Structure

Key Structural Features

Anti-
HIV
Activity
(EC₅₀)

Cell Line
/ Viral
Strain

Cytotoxicity
(IC₅₀)

Therapeutic
Index (TI)

Primary
Mechanism

Compound
23 [3]

Moronic

Acid

Tripeptide (MAG)

conjugate

12.6 ±

0.82
µM

Not Fully

Specified
/ HIV-1

38.0 ± 4.2

µM

~3 Not

Specified

Experimental Protocols for Key Data

The quantitative data presented in the guide are derived from standardized in vitro antiviral and cytotoxicity assays.

Anti-HIV Replication Assay

Objective: To determine the concentration of a compound that provides 50% protection against HIV-induced cytopathicity
(EC₅₀) [1] [2].

Cell Lines: Commonly used lymphocytic cell lines such as H9, MT-2, or MT-4.
Virus Strains: Laboratory-adapted strains like HIV-1IIIB or NL4-3, as well as clinical drug-resistant isolates (e.g., PI-R, a

multi-protease inhibitor-resistant strain).
Procedure:

Cells are infected with a standardized titer of the HIV-1 virus.
Infected cells are cultured in the presence of serially diluted test compounds.

After a set incubation period (e.g., 4-6 days), cell viability is quantified using methods like the MTT assay, which
measures metabolic activity.

The EC₅₀ value is calculated from the dose-response curve.

Cytotoxicity Assay (IC₅₀ Determination)

Objective: To determine the concentration of a compound that reduces the viability of uninfected cells by 50% (IC₅₀),

assessing its potential toxic effects [1] [2].
Cell Lines: The same lymphocytic cell lines used in the antiviral assay (e.g., MT-2, H9).

Procedure:
Uninfected cells are cultured with serially diluted test compounds.

After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g., via MTT assay).
The IC₅₀ value is calculated from the dose-response curve.

Data Analysis

Therapeutic Index (TI): This is a critical parameter for evaluating the safety window of a compound. It is calculated as TI
= IC₅₀ / EC₅₀. A higher TI indicates a greater separation between efficacy and toxicity [1].
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Structure-Activity Relationship (SAR) Insights

The following diagram summarizes the key structural modifications and their impact on antiviral activity for this class of

compounds.

Triterpene Core

C-3 Modification C-28 Modification

Potent Anti-HIV Activity

Essential Modulates
Activity & Mechanism

Click to download full resolution via product page

Triterpene Core: The scaffold itself is crucial. Replacing the betulinic acid core with a moronic acid core can lead to

derivatives with lower cytotoxicity while maintaining or even enhancing potent anti-HIV activity [1].
C-3 Modification: This is the most critical site for optimizing anti-HIV maturation activity.

Esterification with a 3',3'-dimethylsuccinyl group is a consistent feature of the most potent derivatives (e.g.,
Bevirimat, Compound 20) [1] [2].

The terminal carboxylic acid and the geminal dimethyl group on the side chain are vital for potent activity.
Replacing the dimethyl group with conformational restraints (e.g., cyclic systems) or moving the methyl groups often

reduces potency significantly [2].
C-28 Modification: This site can modulate the activity profile and mechanism.

Converting the carboxylic acid to an amide can introduce anti-fusion (entry) activity, potentially leading to
compounds with a dual mechanism of action [1].

Conjugation with tripeptides (e.g., MAG) at C-28 can yield derivatives with moderate anti-HIV activity, though
generally less potent than optimized C-3 esters [3].

Research Implications and Future Directions

Moronic acid derivatives present a promising avenue for developing a new class of anti-HIV drugs. The most potent compounds,

such as Compound 20, demonstrate superior activity against drug-resistant HIV strains compared to some established

candidates, positioning them as viable leads for further optimization [1]. The primary challenge remains overcoming pre-existing

patient polymorphisms that confer resistance, a hurdle faced by the first-generation candidate Bevirimat [2] [4].

Future research should focus on:
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Designing next-generation maturation inhibitors with improved resistance profiles, potentially by exploring novel C-3

side chains as seen with Compound 12 [2].
Investigating dual-mechanism agents that combine maturation inhibition with fusion inhibition through strategic

modifications at both C-3 and C-28 [1].
Conducting more extensive in vivo studies to validate efficacy and pharmacokinetics, paving the way for clinical

development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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